2-Amino-4-methylpyrimidine-5-carbohydrazide
Overview
Description
2-Amino-4-methylpyrimidine-5-carbohydrazide (2-AMP-5-CH) is an organic compound known for its versatile applications in the scientific research field. Its unique structure and properties make it a powerful tool for various research purposes.
Scientific Research Applications
Antitumor Activity
- Src/Abl Kinase Inhibition: A study found that certain derivatives of 2-amino-4-methylpyrimidine showed potent Src/Abl kinase inhibition, leading to significant antitumor activity in preclinical assays against hematological and solid tumor cell lines (Lombardo et al., 2004).
Enzyme Inhibition
- Pyruvate Dehydrogenase Complex E1 Inhibitors: A series of compounds derived from 2-amino-4-methylpyrimidine were synthesized and tested as potential inhibitors of the pyruvate dehydrogenase complex E1. These compounds showed promising inhibitory activity in vitro (Junbo He et al., 2014).
Chemical Behavior and Properties
- Behavior in Aqueous Solution: The behavior of 4-amino-5-carboxy-2-methylpyrimidine, a related compound, was investigated in water, revealing insights into the equilibrium between its zwitterion and uncharged forms (Hirai, 1966).
- Crystalline Structure Analysis: The structure of a crystalline modification of a related compound, 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, was analyzed, contributing to the understanding of molecular interactions and stability (Zhukhlistova & Tishchenko, 2001).
Antiviral Activity
- Tobacco Mosaic Virus Inhibition: Novel derivatives of 2-amino-4-methylpyrimidine showed promising antiviral activity against tobacco mosaic virus in vivo, highlighting their potential as antiviral agents (Wenneng Wu et al., 2015).
Synthesis and Reactions
- Synthetic Processes: Scalable processes for the synthesis of related compounds, such as 4-amino-5-aminomethyl-2-methylpyrimidine, have been developed, indicating the compound's industrial applicability (Lei Zhao et al., 2012).
- Reactions with Amidine Salts: The reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with amidine salts was studied, revealing insights into the compound's chemical behavior and potential applications (Evans & Robertson, 1973).
properties
IUPAC Name |
2-amino-4-methylpyrimidine-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-3-4(5(12)11-8)2-9-6(7)10-3/h2H,8H2,1H3,(H,11,12)(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMWTRSJRIECJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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